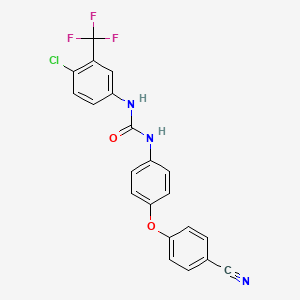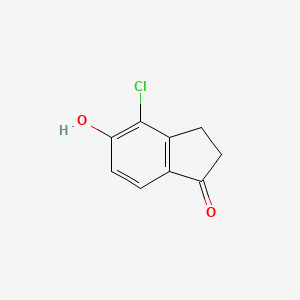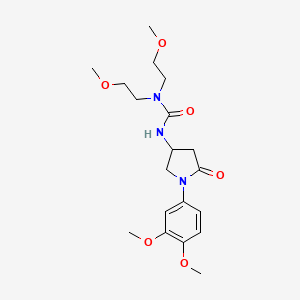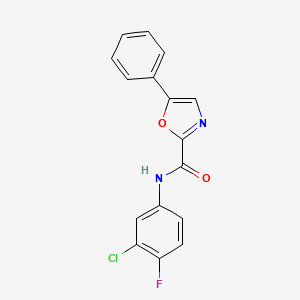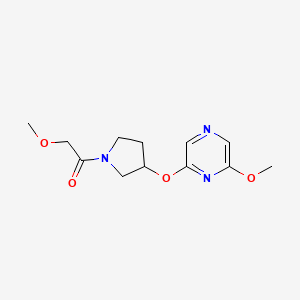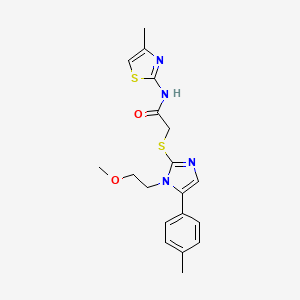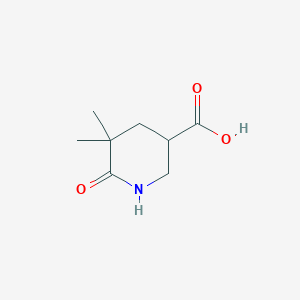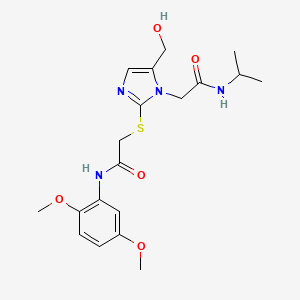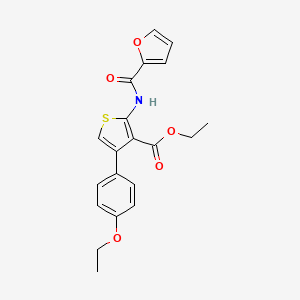
Ethyl 4-(4-ethoxyphenyl)-2-(2-furylcarbonylamino)thiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 4-(4-ethoxyphenyl)-2-(2-furylcarbonylamino)thiophene-3-carboxylate, also known as EETC, is a synthetic compound that has been widely researched in the field of medicinal chemistry. This compound has shown promising results in various scientific studies, making it a potential candidate for future drug development.
Scientific Research Applications
Antimicrobial and Antioxidant Properties
Ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and related compounds have demonstrated significant antimicrobial and antioxidant activities. In particular, some compounds in this class exhibited excellent antibacterial and antifungal properties, along with profound antioxidant potential (Raghavendra et al., 2016).
Anti-Proliferative Activity
A specific compound, 5-(2-(4-Methoxyphenyl)ethyl)-2-amino-3-methylcarboxylate thiophene (TR560), and its derivatives have shown pronounced anti-proliferative activity, particularly against leukemia/lymphoma and certain other tumor cells, indicating potential for development as a novel class of tumor-selective drugs (Thomas et al., 2017).
Corrosion Inhibition
Functionalized tetrahydropyridines, including related compounds, have been studied for their corrosion inhibition properties. They have shown excellent efficiency in inhibiting mild steel corrosion in hydrochloric acid, highlighting their potential in industrial applications (Haque et al., 2018).
Molecular Structure Studies
The crystal and molecular structures of related compounds have been extensively studied, providing valuable insights into their chemical behavior and potential applications in various fields (Kaur et al., 2012).
Synthesis and Biological Activities
The synthesis and antimicrobial activities of various thiophene derivatives have been explored, with some showing notable antibacterial and antifungal activities. These findings are significant for the development of new pharmaceuticals (Faty et al., 2010).
properties
IUPAC Name |
ethyl 4-(4-ethoxyphenyl)-2-(furan-2-carbonylamino)thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO5S/c1-3-24-14-9-7-13(8-10-14)15-12-27-19(17(15)20(23)25-4-2)21-18(22)16-6-5-11-26-16/h5-12H,3-4H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWLWBBIBTZBDCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=C2C(=O)OCC)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2558065.png)
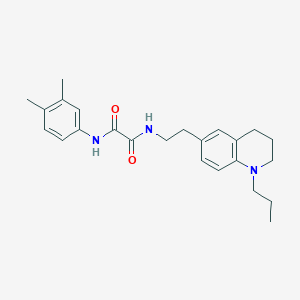
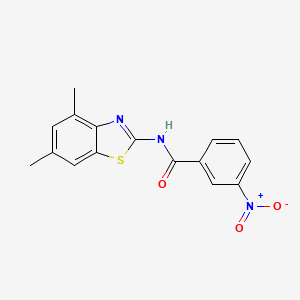

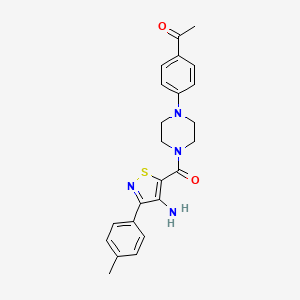
-1H-pyrazol-4-yl]methylidene})amine](/img/structure/B2558071.png)
